3,5-Difluorophenylmagnesium bromide
Description
Significance of Grignard Reagents in Carbon-Carbon Bond Formation
The paramount significance of Grignard reagents lies in their exceptional ability to form new carbon-carbon (C-C) bonds. tutorchase.comsigmaaldrich.com This process is fundamental to the assembly of the carbon skeletons that constitute the vast majority of organic molecules, including pharmaceuticals, polymers, and natural products. tutorchase.comnumberanalytics.com Before the advent of Grignard reagents, the formation of C-C bonds was often a challenging endeavor. tutorchase.com
Grignard reagents act as potent carbon-based nucleophiles, readily attacking a wide array of electrophilic carbon centers. masterorganicchemistry.commt.com Their reactions with carbonyl compounds, such as aldehydes and ketones, are among the most important methods for synthesizing alcohols. mt.comalevelchemistry.co.uk Specifically, reaction with formaldehyde (B43269) yields primary alcohols, other aldehydes produce secondary alcohols, and ketones result in tertiary alcohols. mt.com Furthermore, Grignard reagents react with esters, acid halides, and carbon dioxide to form tertiary alcohols and carboxylic acids, respectively. masterorganicchemistry.comwikipedia.orgmiracosta.edu This versatility makes them an indispensable tool for chemists to construct complex molecules from simpler starting materials efficiently. tutorchase.com
The Unique Role of Fluorinated Aryl Grignard Reagents
Fluorinated aryl Grignard reagents, a sub-class of organomagnesium compounds, have garnered considerable attention for their unique properties and applications. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity can influence the reactivity of the Grignard reagent and impart specific characteristics to the final product, such as increased metabolic stability and altered binding affinities in pharmaceutical compounds.
The synthesis of fluorinated aryl Grignard reagents can be more challenging than their non-fluorinated counterparts due to the strong carbon-fluorine bond. stackexchange.com However, their utility in introducing fluorinated aryl moieties into complex structures is invaluable. These reagents are crucial in the synthesis of agrochemicals, materials science (e.g., liquid crystals and polymers), and pharmaceuticals. dtic.mil For instance, the presence of a trifluoromethylthio group (–SCF₃), which can be introduced via reactions involving fluorinated Grignard reagents, has been explored in potential dyes and pharmaceutical chemicals. lookchem.com The strategic placement of fluorine atoms can lead to compounds with enhanced performance and novel applications. dtic.mil
Overview of Research Trajectories for 3,5-Difluorophenylmagnesium Bromide
This compound is a specific fluorinated Grignard reagent that serves as a key intermediate in several areas of advanced chemical research. Its distinct substitution pattern makes it a valuable building block for synthesizing precisely structured molecules.
Current research demonstrates its application in several key areas:
Pharmaceutical Development: It is used as a starting material in the synthesis of cis-2-phenyl-1-amino-cyclopentanes, which act as potentiators for AMPA receptors, a target for neurological disorder treatments. sigmaaldrich.comsigmaaldrich.comchemicalbook.com It is also an intermediate in the creation of 2-aminoethylbenzofuran H₃ receptor antagonists, which are investigated for their therapeutic potential. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Materials Science: This reagent is employed to prepare sophisticated copper(I) complexes. These complexes are designed for use as luminescent guest molecules in the fabrication of Organic Light-Emitting Diodes (OLEDs), contributing to the development of next-generation display and lighting technologies. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
These research trajectories highlight the importance of this compound as a specialized reagent for creating high-value, technologically significant compounds.
Physicochemical Properties of this compound
The compound is typically supplied as a solution, most commonly in tetrahydrofuran (B95107) (THF).
| Property | Value |
| CAS Number | 62351-47-7 |
| Molecular Formula | C₆H₃BrF₂Mg |
| Molecular Weight | 217.29 g/mol |
| Appearance | Tan liquid (as a solution) |
| Boiling Point | 65 °C (for 0.5M solution in THF) sigmaaldrich.comchemicalbook.com |
| Density | 0.971 g/mL at 25 °C (for 0.5M solution in THF) sigmaaldrich.comchemicalbook.com |
| Storage Temperature | 2-8°C sigmaaldrich.comchemicalbook.com |
Data sourced from commercial supplier information for a 0.5M solution in THF. sigmaaldrich.comsigmaaldrich.comchemicalbook.com
Synthesis and Reactions
Synthesis
Like other Grignard reagents, this compound is prepared by the reaction of the corresponding aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wikipedia.orgprepchem.com The process involves the direct insertion of magnesium into the carbon-bromine bond of 1-bromo-3,5-difluorobenzene.
The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents react readily with protic solvents like water or alcohols, which would quench the reagent to form 1,3-difluorobenzene (B1663923). wikipedia.org Initiating the reaction can sometimes require activation of the magnesium surface, which can be achieved with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909). miracosta.eduyoutube.com
General Reactivity
As a potent nucleophile, this compound participates in a variety of characteristic Grignard reactions:
Reaction with Carbonyls: It adds to the carbonyl group of aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.commt.com
Reaction with Esters: It typically adds twice to esters, first displacing the alkoxy group to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. masterorganicchemistry.com
Reaction with Carbon Dioxide: It reacts with solid carbon dioxide (dry ice) followed by acidic workup to produce 3,5-difluorobenzoic acid. wikipedia.orgmiracosta.edu
Cross-Coupling Reactions: In the presence of suitable transition metal catalysts (e.g., iron, cobalt, nickel), it can participate in cross-coupling reactions with other aryl halides to form unsymmetrical biaryls. science.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;1,3-difluorobenzene-5-ide;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNUHMQSOMLVGM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1F)F.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2Mg | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380888 | |
| Record name | Magnesium bromide 3,5-difluorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62351-47-7 | |
| Record name | Magnesium bromide 3,5-difluorobenzen-1-ide (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Difluorophenylmagnesium Bromide
Classical Grignard Reaction Protocols
The traditional and most common method for preparing 3,5-difluorophenylmagnesium bromide follows the well-established protocols for Grignard reagent synthesis. This involves the reaction of an organic halide with magnesium metal in an appropriate solvent. byjus.com
Precursor Selection: 1-Bromo-3,5-difluorobenzene
The primary precursor for the synthesis of this compound is 1-bromo-3,5-difluorobenzene. This aryl halide is selected due to the reactivity of the carbon-bromine bond, which is susceptible to oxidative addition with magnesium metal. The fluorine atoms at the 3 and 5 positions of the phenyl ring influence the reactivity of the molecule and the properties of the resulting Grignard reagent. The selection of a bromine derivative over other halogens is often a balance of reactivity and cost.
Magnesium Activation Procedures
A critical step in the synthesis of Grignard reagents is the activation of the magnesium metal. acs.org Magnesium is typically coated with a passivating layer of magnesium oxide, which inhibits the reaction with the organic halide. stackexchange.commnstate.edu Several methods have been developed to overcome this passivation and expose a fresh, reactive magnesium surface.
Mechanical Activation:
Crushing and Stirring: In-situ crushing of the magnesium pieces or rapid stirring of the magnesium turnings can mechanically break the oxide layer, exposing the reactive metal. stackexchange.comcerritos.edu Dry stirring of the magnesium turnings under an inert atmosphere for several hours is also an effective activation method. researchgate.netmasterorganicchemistry.com
Sonication: The use of ultrasound can also disrupt the oxide layer on the magnesium surface. stackexchange.comstudy.com
Chemical Activation:
Iodine: A small crystal of iodine is a common activating agent. stackexchange.comcerritos.edu The iodine reacts with the magnesium to form magnesium iodide, which helps to etch the oxide layer. researchgate.net The disappearance of the characteristic purple or brown color of iodine is an indicator that the magnesium has been activated and the Grignard reaction has initiated. mnstate.edu
1,2-Dibromoethane (B42909): This compound is an effective activator as it reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide. The observation of gas bubbles indicates the activation of the magnesium surface. stackexchange.comcerritos.edu This method is often referred to as the "entrainment method." researchgate.netechemi.com
Diisobutylaluminum hydride (DIBAH): DIBAH can be used to activate the magnesium surface and also serves to dry the reaction mixture. This allows for the initiation of the Grignard reaction at or below 20 °C for aryl Grignard reagents. acs.orgresearchgate.net
Pre-formed Grignard Reagent: The addition of a small amount of a previously prepared Grignard reagent can initiate the reaction. stackexchange.com
| Activation Method | Description |
| Mechanical Crushing | Physically breaking the magnesium turnings to expose a fresh surface. stackexchange.comcerritos.edu |
| Rapid Stirring | Vigorous stirring to abrade the oxide layer. stackexchange.com |
| Sonication | Using ultrasound waves to clean the magnesium surface. stackexchange.comstudy.com |
| Iodine | A small amount of iodine reacts with the magnesium, removing the oxide layer. stackexchange.comcerritos.edu |
| 1,2-Dibromoethane | Reacts with magnesium to produce ethylene gas and fresh magnesium bromide, cleaning the surface. stackexchange.comcerritos.edu |
| DIBAH | Chemically activates the surface and removes residual water. acs.orgresearchgate.net |
Solvent Systems and Reaction Conditions
The choice of solvent and the control of reaction conditions are paramount for the successful synthesis of this compound.
Grignard reagents are highly reactive and will react with protic solvents such as water. byjus.comquora.com Therefore, the use of anhydrous (dry) solvents is essential. Ethereal solvents are preferred because they are aprotic and the lone pairs of electrons on the oxygen atom can coordinate with the magnesium atom of the Grignard reagent, forming a stable complex. byjus.comvedantu.com This solvation is crucial for both the formation and stability of the Grignard reagent.
Tetrahydrofuran (B95107) (THF): THF is a commonly used solvent for the preparation of Grignard reagents. byjus.com It is a good solvent for many organic halides and the resulting Grignard reagents. quora.com this compound is commercially available as a 0.5 M solution in THF.
2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF is considered a "greener" alternative to THF as it is derived from renewable resources and is less miscible with water, which can simplify the work-up procedure. nih.govresearchgate.net It has been shown to be an effective solvent for the formation of Grignard reagents, sometimes leading to higher yields and reduced side products compared to THF. acs.orgmonumentchemical.com
Grignard reagents are sensitive to atmospheric oxygen and moisture. byjus.comstudy.com Oxygen can oxidize the Grignard reagent, and water will protonate it, leading to the formation of the corresponding hydrocarbon (1,3-difluorobenzene in this case) and magnesium hydroxide salts, thus destroying the desired reagent. quora.comresearchgate.net To prevent these side reactions, the synthesis must be carried out under an inert atmosphere. acs.org This is typically achieved by using dry nitrogen or argon gas to displace the air in the reaction vessel.
The formation of a Grignard reagent is an exothermic reaction. cerritos.edu Temperature control is crucial to maintain a steady reaction rate and prevent side reactions, such as the Wurtz coupling of the aryl halide. alfa-chemistry.comlibretexts.org
The reaction is often initiated by gently heating a small portion of the organic halide with the activated magnesium. youtube.com Once the reaction starts, as indicated by a temperature increase, bubbling, or a change in color, the remaining organic halide is added at a rate that maintains a gentle reflux. alfa-chemistry.comcerritos.edu If the reaction becomes too vigorous, it may be necessary to cool the reaction vessel with an ice bath. mt.com Conversely, if the reaction is sluggish, gentle heating may be required to maintain it. alfa-chemistry.com For aryl bromides, the initiation can often be observed by a rise in temperature. acs.org
Monitoring Reagent Formation and Purity for Synthetic Efficacy
The successful synthesis and subsequent use of Grignard reagents are highly dependent on accurate monitoring of their formation and purity. Grignard reactions are notoriously exothermic and can have a significant induction period, making real-time analysis crucial for both safety and reaction optimization. mt.comhzdr.de In-process monitoring allows for the objective detection of reaction initiation, the quantification of reagent concentration, and the identification of potential impurities or side reactions. hzdr.de
Several analytical techniques have been adapted for the in-situ and real-time monitoring of Grignard reagent formation. These methods provide critical data on reaction kinetics and concentration, which is superior to traditional off-line methods like titration that only provide a final concentration value. vapourtec.com
Key Monitoring Techniques:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to monitor the concentration of the organic halide reactant and the formation of the Grignard reagent itself. mt.com By tracking characteristic infrared absorption bands, chemists can observe the reaction's progress in real time.
Raman Spectroscopy: As an alternative spectroscopic method, Raman analysis can be used to determine the quality of the Grignard reagent rapidly. researchgate.net It is particularly effective for mitigating interference from moisture and CO2 and can be used to quantify impurities, such as residual solvents like toluene. researchgate.netacs.org
Process Signals and Balances: Monitoring primary process signals like temperature and pressure provides vital safety information, especially for detecting the onset of the exothermic reaction. hzdr.de Real-time heat and mass balancing can be employed to estimate the accumulation of unreacted starting material, which helps in assessing the potential for a runaway reaction. hzdr.de
Titration Methods: While often performed offline, titration remains a common method for quantifying the final concentration of the prepared Grignard reagent. vapourtec.com Double titration methods can provide a more detailed analysis of the reagent's composition. acs.org
| Technique | Primary Application | Key Advantages | Reference |
|---|---|---|---|
| In-situ FTIR Spectroscopy | Real-time monitoring of reactant consumption and product formation | Provides kinetic data; helps detect reaction initiation and completion | mt.com |
| Raman Spectroscopy | Real-time quality and purity determination | Low interference from moisture/CO2; can quantify impurities | researchgate.netacs.org |
| Process Signals (Temperature/Pressure) | Safety monitoring and detection of reaction onset | Crucial for managing exothermic reactions and preventing runaways | hzdr.de |
| Titration | Quantification of final reagent concentration | Standard, well-established method for determining yield | vapourtec.com |
Alternative and Advanced Preparation Routes
Traditional Grignard synthesis, involving the direct reaction of an organic halide with magnesium metal, often faces challenges such as long induction periods, high reaction temperatures, and incompatibility with sensitive functional groups. thieme-connect.dewikipedia.org Advanced methodologies have been developed to address these issues, providing milder and more versatile routes to compounds like this compound.
Halogen-Magnesium Exchange Methodologies
The halogen-magnesium exchange reaction is a powerful alternative for preparing functionalized Grignard reagents under milder conditions than the classical direct insertion method. uni-muenchen.declockss.org This method involves the reaction of an aryl or vinyl halide (typically an iodide or bromide) with a pre-formed, simple alkyl Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). clockss.orgharvard.edu
A significant advancement in this area is the use of isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent. researchgate.netorganic-chemistry.orgresearchgate.net The presence of lithium chloride breaks up the polymeric aggregates of the Grignard reagent, leading to more reactive monomeric species. organic-chemistry.orgresearchgate.net This enhanced reactivity allows the Br-Mg exchange to proceed at much lower temperatures (e.g., -15 °C to room temperature), thereby tolerating a wide array of sensitive functional groups like esters, nitriles, and amides that would not survive traditional Grignard synthesis conditions. clockss.orgorganic-chemistry.orgsigmaaldrich.com The exchange is often fast and chemoselective, providing a reliable route to complex organomagnesium compounds. clockss.orgharvard.edu
Direct Insertion Approaches (e.g., with LiCl)
While halogen-magnesium exchange offers significant advantages, recent developments have also improved the traditional direct insertion of magnesium into organic halides. A key innovation is performing the insertion reaction in the presence of lithium chloride (LiCl). thieme-connect.deresearchgate.net
The presence of LiCl has been shown to promote the formation of aryl Grignard reagents from the corresponding bromides or even less reactive chlorides. thieme-connect.deresearchgate.net It provides a milder method for preparing a variety of functionalized Grignard species by activating the magnesium surface and solubilizing the resulting organomagnesium species. This approach allows the reaction to proceed at more moderate temperatures (e.g., 25-30 °C) compared to the higher temperatures often required in the absence of the salt additive, expanding the scope of compatible functional groups. thieme-connect.de
Mechanochemical Synthesis Techniques for Fluoro-Grignard Reagents
Mechanochemistry, particularly ball milling, has emerged as a sustainable and efficient technique for the synthesis of Grignard reagents, including fluoro-Grignard variants. nih.govresearchgate.net This solid-state method involves milling magnesium metal with an organic halide, often with only a catalytic amount of solvent or under entirely solvent-free conditions. nih.govacs.org
The high-energy impact from the milling balls mechanically activates the surface of the magnesium, facilitating the reaction without the need for bulk solvent. acs.org This approach is environmentally advantageous and can be safer, as the risks associated with large volumes of flammable ether solvents are minimized. acs.org While the direct reaction of organofluorine compounds with magnesium is typically challenging due to the strength of the C-F bond, mechanochemical activation has shown promise in enabling this transformation. nih.govresearchgate.net Although challenges in scalability and achieving consistent concentrations can exist, mechanosynthesis represents a significant advancement in preparing organometallic reagents.
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Halogen-Magnesium Exchange | i-PrMgCl·LiCl, Low Temperatures (-15 to 25 °C) | High functional group tolerance; mild conditions; fast and selective | Requires pre-formation of the exchange reagent | clockss.orgorganic-chemistry.org |
| Direct Insertion with LiCl | Mg turnings, LiCl, THF, Moderate Temperatures (25-30 °C) | Milder than traditional insertion; improved functional group compatibility | May still be less tolerant than exchange methods | thieme-connect.deresearchgate.net |
| Mechanochemical Synthesis | Ball milling, Mg metal, minimal or no solvent | Environmentally friendly (solvent-free); enhanced safety; can activate unreactive halides | Scalability challenges; potential for irregular concentrations | nih.govacs.org |
Reactivity Profiles and Mechanistic Investigations of 3,5 Difluorophenylmagnesium Bromide
Nucleophilic Reactivity Towards Electrophilic Centers
The primary mode of reactivity for 3,5-difluorophenylmagnesium bromide involves the nucleophilic attack of the difluorophenyl group at electron-deficient centers. The carbon-magnesium bond is highly polarized, creating a carbanionic character on the carbon atom, making it a potent nucleophile. wikipedia.org This allows it to react with a wide range of electrophiles, most notably carbonyl compounds and other polarized functional groups.
The addition to carbonyl groups is a cornerstone of Grignard chemistry, providing a reliable method for alcohol synthesis. cerritos.edutsijournals.com The reaction proceeds via a nucleophilic addition mechanism where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This attack breaks the C=O pi bond, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product. tsijournals.comyoutube.com
This compound reacts efficiently with aldehydes and ketones to produce secondary and tertiary alcohols, respectively. youtube.com The addition of the 3,5-difluorophenyl group to an aldehyde, followed by acidic workup, results in a secondary alcohol where the carbonyl carbon becomes a stereocenter if the aldehyde substituents are different. Similarly, reaction with a ketone yields a tertiary alcohol. youtube.com
A specific application of this reaction is the synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol. In this synthesis, this compound is added to pyridine-2-carboxaldehyde. The nucleophilic 3,5-difluorophenyl anion attacks the carbonyl carbon of the aldehyde, forming an alkoxide intermediate that, upon protonation, yields the desired secondary alcohol. bldpharm.com
Table 1: Synthesis of (3,5-Difluorophenyl)(pyridin-2-yl)methanol
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound | Pyridine-2-carboxaldehyde | (3,5-Difluorophenyl)(pyridin-2-yl)methanol bldpharm.com | Nucleophilic Addition |
The nucleophilic character of this compound also enables its addition across the C=N double bond of imines and their derivatives. This reaction is a fundamental route for the synthesis of amines. Chiral N-sulfinyl imines are particularly important substrates, as they allow for highly diastereoselective additions, providing a powerful method for the asymmetric synthesis of chiral amines. researchgate.netnih.gov
The reaction mechanism involves the attack of the Grignard reagent on the imine carbon, which is directed by the chiral sulfinyl group, leading to a high degree of stereocontrol. nih.govnih.gov The choice of solvent can also play a critical role in determining the stereochemical outcome. nih.gov After the addition, the sulfinyl group can be readily cleaved under mild acidic conditions to afford the free amine.
Table 2: Representative Reaction with N-Sulfinyl Imine
| Grignard Reagent | Electrophile | Intermediate Product | Final Product (after hydrolysis) | Diastereomeric Ratio (dr) |
| Arylmagnesium bromide | N-tert-Butanesulfinyl imine | N-Sulfinyl amine | Chiral amine | Often >95:5 nih.gov |
While most renowned for addition reactions, Grignard reagents like this compound can also act as nucleophiles in substitution reactions, particularly with substrates bearing a good leaving group, such as alkyl halides and epoxides. tsijournals.comyoutube.com In reactions with alkyl halides, the mechanism is typically considered to be of the S_N2 type, involving a backside attack by the nucleophilic carbon on the electrophilic carbon bearing the leaving group. masterorganicchemistry.com This results in the formation of a new carbon-carbon bond and inversion of stereochemistry if the carbon is a chiral center. masterorganicchemistry.com The reaction of Grignard reagents with epoxides proceeds via an S_N2-type ring-opening, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide ring. tsijournals.com
Additions to Carbonyl Compounds
Role as a Brønsted Base
In addition to its nucleophilicity, this compound is a potent Brønsted base. The conjugate acid of the carbanion, 1,3-difluorobenzene (B1663923), is a very weak acid, meaning the carbanion itself is a very strong base. wikipedia.org Consequently, the Grignard reagent will readily deprotonate any molecule with a proton more acidic than its own conjugate acid.
This basicity is a crucial consideration in synthesis. The reagent reacts vigorously with protic solvents such as water, alcohols, and amines. cerritos.edu In these reactions, the Grignard reagent is consumed by an acid-base reaction, abstracting a proton to form 1,3-difluorobenzene and the corresponding magnesium salt, rather than participating in the desired nucleophilic addition or substitution. Therefore, all reactions involving Grignard reagents must be conducted under strictly anhydrous conditions. cerritos.eduyoutube.com
Influence of Fluorine Substituents on Reactivity and Selectivity
The two fluorine atoms on the phenyl ring have a profound electronic influence on the reactivity of this compound. Fluorine is a highly electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect.
This effect decreases the electron density on the carbon atom bonded to magnesium, making the C-Mg bond less polarized compared to non-fluorinated phenylmagnesium bromide. wikipedia.org As a result, this compound is a less potent nucleophile and a weaker base than its unsubstituted counterpart. This attenuated reactivity can be advantageous, potentially leading to higher selectivity in reactions with multifunctional molecules, as the less reactive reagent may discriminate more effectively between different electrophilic sites. However, the reduced nucleophilicity also means that reactions may require more forcing conditions (e.g., higher temperatures or longer reaction times) to proceed to completion compared to those with phenylmagnesium bromide. cerritos.edu In reactions with chiral electrophiles, such as N-sulfinyl imines, the electronic properties of the fluorinated aryl group can influence the diastereoselectivity of the addition. nih.gov
Electronic Effects on Nucleophilicity
The nucleophilicity of a Grignard reagent is a critical factor that dictates its reaction patterns. In the case of this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect reduces the electron density on the carbon atom bonded to the magnesium bromide moiety, thereby decreasing its nucleophilicity compared to the unsubstituted phenylmagnesium bromide.
The reduced nucleophilicity means that this compound is generally less reactive towards electrophiles than its non-fluorinated counterpart. This modulation of reactivity can be advantageous in certain synthetic applications where a milder, more selective nucleophile is required to avoid side reactions. For instance, in reactions with multifunctional compounds, the lower reactivity can lead to higher chemoselectivity.
| Compound | Key Feature | Impact on Nucleophilicity |
| This compound | Two electron-withdrawing fluorine atoms | Decreased nucleophilicity |
| Phenylmagnesium bromide | No electron-withdrawing substituents | Higher nucleophilicity wikipedia.org |
Regioselectivity and Stereochemical Control
The regioselectivity of Grignard reactions, particularly additions to α,β-unsaturated carbonyl compounds, is often governed by the Hard-Soft Acid-Base (HSAB) principle. Hard nucleophiles tend to favor 1,2-addition (attack at the carbonyl carbon), while softer nucleophiles can undergo 1,4-conjugate addition. The decreased electron density on the carbanionic center of this compound, due to the fluorine atoms, can influence its hardness and thus the regiochemical outcome of its reactions.
While specific studies on the regioselectivity of this compound are not extensively documented, general principles suggest that its reduced basicity and potentially altered hardness could be exploited to control the reaction pathway. For example, in reactions with sterically hindered ketones or α,β-unsaturated systems, the regioselectivity may differ from that of more basic Grignard reagents.
Stereochemical control in reactions involving Grignard reagents is often achieved by using chiral substrates or auxiliaries. The stereochemical outcome of the addition of a Grignard reagent to a chiral aldehyde or ketone is typically predicted by Felkin-Anh or Cram's chelation models. The steric profile and electronic nature of this compound would play a role in the diastereoselectivity of such reactions. However, specific data on the stereochemical control exerted by this particular reagent is limited.
Mechanistic Pathways of Key Transformations
The mechanistic pathways of Grignard reactions can be complex, involving equilibria between various species (Schlenk equilibrium) and potentially proceeding through different mechanisms, including polar, single-electron transfer (SET), or concerted pathways.
Uncatalyzed Reaction Mechanisms
In the absence of a catalyst, the reaction of this compound with a carbonyl compound is believed to proceed through a polar mechanism. This involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. The reaction is thought to occur via a six-membered ring transition state, where the magnesium atom coordinates to the carbonyl oxygen, facilitating the nucleophilic attack.
The general mechanism for the uncatalyzed reaction of a Grignard reagent with a ketone is as follows:
Coordination: The magnesium atom of the Grignard reagent coordinates to the oxygen atom of the carbonyl group.
Nucleophilic Addition: The aryl group is transferred to the carbonyl carbon, forming a new carbon-carbon bond and a magnesium alkoxide intermediate.
Workup: Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.
The presence of the electron-withdrawing fluorine atoms in this compound would likely influence the rate of this process, generally slowing it down compared to phenylmagnesium bromide.
Insights from Radical Intermediate Studies
While many Grignard reactions are considered to proceed via a polar mechanism, there is evidence for the involvement of radical intermediates, particularly in reactions with certain substrates or under specific conditions. The formation of radical intermediates often occurs through a single-electron transfer (SET) from the Grignard reagent to the electrophile.
Bimetallic Cooperation in C-X Bond Activation (e.g., Palladium-Magnesium)
A significant area of research involving aryl Grignard reagents is their use in transition metal-catalyzed cross-coupling reactions. In this context, this compound can participate in reactions where a bimetallic cooperation between the transition metal (e.g., palladium) and the magnesium of the Grignard reagent plays a crucial role.
In palladium-catalyzed cross-coupling reactions involving the activation of strong carbon-halogen (C-X) bonds, such as C-F bonds, a bimetallic Pd-Mg mechanism has been proposed. This mechanism suggests that the magnesium center of the Grignard reagent can act as a Lewis acid, coordinating to the halogen atom of the electrophile. This coordination polarizes the C-X bond, making it more susceptible to oxidative addition by the palladium catalyst. This bimetallic cooperation can significantly lower the activation energy for the C-X bond cleavage, enabling reactions that would otherwise be difficult to achieve.
| Mechanistic Feature | Description | Implication for this compound |
| Lewis Acid Assistance | The Mg of the Grignard reagent assists in the cleavage of the C-X bond of the electrophile. | Can facilitate cross-coupling reactions with challenging electrophiles. |
| Bimetallic Transition State | A transition state involving both palladium and magnesium is formed. | Lowers the activation energy for oxidative addition. |
Applications in Complex Organic Synthesis
Synthesis of Fluorinated Aromatic Compounds
The introduction of fluorine atoms into aromatic rings can dramatically alter the physical, chemical, and biological properties of organic compounds. 3,5-Difluorophenylmagnesium bromide is a key reagent for the synthesis of molecules containing the 3,5-difluorophenyl moiety. One of the most powerful methods for creating carbon-carbon bonds between aromatic rings is through transition-metal-catalyzed cross-coupling reactions.
While specific examples detailing the use of this compound in all major cross-coupling reactions are not extensively documented in readily available literature, its utility can be inferred from the general principles of these reactions. The Kumada, Negishi, and Suzuki couplings are fundamental transformations in organic synthesis for the formation of biaryl compounds.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. masterorganicchemistry.com In a typical Kumada coupling, this compound would react with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a suitable catalyst, such as a palladium or nickel phosphine (B1218219) complex, to yield the corresponding 3,5-difluorobiphenyl (B3355309) derivative. masterorganicchemistry.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which can be prepared in situ from the corresponding Grignard reagent by transmetalation with a zinc salt (e.g., ZnCl₂). This organozinc species then couples with an organic halide in the presence of a palladium or nickel catalyst. nih.gov This approach often offers better functional group tolerance compared to the Kumada coupling.
Suzuki Coupling: Although the Suzuki reaction typically involves the coupling of an organoboron compound with an organic halide, variations exist where a Grignard reagent can be used to generate the organoboron species in situ. However, direct use of Grignard reagents in Suzuki-type reactions is less common.
The following table illustrates a representative, though generalized, Kumada coupling reaction for the synthesis of a fluorinated biphenyl.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄ or NiCl₂(dppp) | THF or Diethyl ether | 3,5-Difluoro-1,1'-biphenyl |
Construction of Spirocyclic Systems
Spirocycles, molecules containing two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceutically active compounds. This compound has been effectively employed in the diastereoselective synthesis of complex spirocyclic systems.
Spiro[indole-3,5′-isoxazoles] via Conjugate Addition/Spirocyclization
A one-pot procedure has been developed for the synthesis of 4′H-spiro[indole-3,5′-isoxazoles] that utilizes the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles, followed by a Brønsted acid-assisted spirocyclization. This method provides access to these spirocycles in a diastereomerically selective manner.
In a specific example, this compound is reacted with (E)-3-(2-nitrovinyl)-2-phenyl-1H-indole. The reaction is initiated by the 1,4-conjugate addition of the Grignard reagent to the nitroalkene. Subsequent treatment with an acid, such as trifluoroacetic acid, promotes a spirocyclization to afford the desired spiro[indole-3,5′-isoxazole] product.
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
| (E)-2-Methyl-3-(2-nitrovinyl)-1H-indole | This compound | THF | (3R,4′S)-4′-(3,5-Difluorophenyl)-2-methyl-4′H-spiro[indole-3,5′-isoxazole] | 68% |
Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry. This compound has proven to be a valuable reagent in the synthesis of various heterocyclic systems, including those with potential therapeutic applications.
Dihydropyridones as Androgen Receptor Modulator Precursors
A library of 3-hydroxy-2,3-dihydropyridones has been synthesized and evaluated for their activity as antiandrogens. sigmaaldrich.comhymasynthesis.com These compounds are of interest for their potential in treating prostate cancer. The synthesis of these dihydropyridones involves the reaction of this compound with a protected 4-methoxypyridine (B45360) derivative. This reaction introduces the 3,5-difluorophenyl group at a key position of the dihydropyridone scaffold. For instance, the synthesis of (2R,3R)-phenyl 2-(3,5-difluorophenyl)-3-hydroxy-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate was achieved in a 62% yield using this method. sigmaaldrich.com
| Starting Material | Reagent | Product | Yield |
| 4-Methoxypyridine derivative | This compound (0.5 M in THF) | (2R,3R)-phenyl 2-(3,5-difluorophenyl)-3-hydroxy-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 62% |
Benzofuran Derivatives
Benzofuran is a privileged heterocyclic scaffold found in numerous natural products and biologically active compounds. nih.gov While a wide array of methods exists for the synthesis of benzofurans, the direct use of this compound for the introduction of a difluorophenyl substituent is a plausible strategy, particularly through cross-coupling reactions.
A representative, generalized reaction is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | 2-Bromobenzofuran | Pd or Ni catalyst | 2-(3,5-Difluorophenyl)benzofuran |
Formation of Organosulfur Compounds
Organosulfur compounds are important in various fields, including materials science and pharmaceuticals. Grignard reagents are known to react with various sulfur-based electrophiles to form a range of organosulfur compounds.
A common method for the synthesis of sulfinic acids involves the reaction of a Grignard reagent with sulfur dioxide, followed by acidic workup. This would provide access to 3,5-difluorophenylsulfinic acid. While specific literature for this reaction with this compound is not provided in the search results, it is a well-established general transformation for Grignard reagents.
A generalized reaction scheme is as follows:
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | Sulfur dioxide (SO₂) | 3,5-Difluorophenylsulfinate salt | 3,5-Difluorophenylsulfinic acid |
Furthermore, sulfonyl chlorides can be prepared from Grignard reagents by reaction with sulfuryl chloride. These sulfonyl chlorides can then be converted to a variety of other sulfur-containing functional groups, such as sulfonamides and sulfones.
Synthesis of Aryl Thiols
The synthesis of aryl thiols, also known as thiophenols, can be achieved through the reaction of Grignard reagents with elemental sulfur. This method provides a direct route to introduce a thiol group onto an aromatic ring. In the case of this compound, the reaction proceeds by the nucleophilic attack of the Grignard reagent on the sulfur atom. Subsequent hydrolysis of the resulting magnesium thiolate intermediate yields the desired 3,5-difluorothiophenol. doubtnut.com This transformation is a key step in the synthesis of various sulfur-containing organic compounds.
Aryl Sulfones
Aryl sulfones are a class of organic compounds characterized by a sulfonyl group flanked by two aryl groups. chemistryviews.org These compounds are of significant interest due to their presence in various pharmaceuticals and agrochemicals. thieme-connect.comgoogle.com The synthesis of aryl sulfones can be accomplished through several methods, including the reaction of Grignard reagents with sulfonyl chlorides.
In a typical procedure, this compound can be reacted with an appropriate arenesulfonyl chloride. rsc.org This reaction leads to the formation of a new carbon-sulfur bond, resulting in the corresponding diaryl sulfone. The fluorine substituents on the phenyl ring of the Grignard reagent can modulate the electronic properties of the resulting sulfone, which can be advantageous for specific applications.
Alternatively, Grignard reagents can react with sulfur dioxide to form magnesium sulfinates, which can then be treated with an aryl halide in the presence of a suitable catalyst to yield aryl sulfones. thieme-connect.com This one-pot procedure offers an efficient pathway to unsymmetrical diaryl sulfones. thieme-connect.com
Synthesis of Aminocyclopentanes as Specific Receptor Potentiators
This compound has been identified as a key starting material in the synthesis of cis-2-phenyl-1-aminocyclopentanes. sigmaaldrich.comsigmaaldrich.comchemicalbook.com These aminocyclopentane derivatives have been investigated as potentiators of AMPA receptors, which are a type of glutamate (B1630785) receptor in the central nervous system. sigmaaldrich.comsigmaaldrich.comchemicalbook.com The synthesis involves the reaction of the Grignard reagent with a suitable cyclopentanone (B42830) precursor, followed by a series of transformations to introduce the amino group and establish the desired stereochemistry. The presence of the 3,5-difluorophenyl moiety is often crucial for the biological activity of these compounds, highlighting the importance of this specific Grignard reagent in medicinal chemistry research.
Catalytic Cross Coupling Reactions Involving 3,5 Difluorophenylmagnesium Bromide
Palladium-Catalyzed Cross-Coupling
Palladium complexes are among the most powerful and versatile catalysts for cross-coupling reactions. Their application in reactions involving organomagnesium compounds like 3,5-difluorophenylmagnesium bromide allows for the efficient construction of biaryl systems, which are common motifs in many functional molecules.
The palladium-catalyzed cross-coupling of aryl Grignard reagents, such as this compound, with fluoroarenes represents a challenging yet powerful method for synthesizing unsymmetrical biaryls. researchgate.net The activation of the carbon-fluorine (C-F) bond, which is the strongest single covalent bond to carbon, is notoriously difficult. nih.govworktribe.com However, successful couplings have been achieved, often requiring specific catalytic systems and reaction conditions. For instance, research has shown that palladium catalysts, when used with appropriate ligands, can effectively couple aryl Grignard reagents with activated aryl fluorides. researchgate.net The activation of the fluoroarene is often enhanced by the presence of electron-withdrawing groups on the aromatic ring. worktribe.com Microwave technology has been utilized to rapidly optimize catalyst systems for these challenging transformations. researchgate.net
Table 1: Examples of Palladium-Catalyzed Aryl-Aryl Coupling with Fluoroarenes
| Aryl Grignard | Fluoroarene | Catalyst/Ligand | Key Finding | Reference |
|---|---|---|---|---|
| Aryl-MgX | Fluoroarenes | Pd(0)/phosphine-free | First example of biaryl cross-coupling with unactivated aryl fluorides under phosphine-free palladium conditions. | researchgate.net |
| Aryl-MgX | (Fluoroarene)tricarbonylchromium(0) | Pd2(dba)3/PMe3 | Complexation of the fluoroarene to a Cr(CO)3 group activates the C-F bond towards Suzuki and Stille coupling. | rsc.org |
| Aryl-MgX | Nitrofluoro-aromatics | Pd(PPh3)4 | The ortho-nitro group is a necessary electron-withdrawing group for the catalytic activation of the C-F bond. | mdpi.com |
The mechanism of palladium-catalyzed C-F bond activation is a subject of intensive research due to the high strength of the C-F bond (approx. 126 kcal/mol in fluorobenzene). nih.gov Several mechanistic pathways have been proposed to overcome this high activation barrier.
One key insight is the concept of a heterobimetallic oxidative addition pathway. nih.gov Studies have shown that at high Grignard to aryl fluoride (B91410) ratios, a cooperative Pd-Mg mechanism can significantly lower the energy required for C-F bond cleavage. In this proposed transition state, the palladium atom engages in backbonding with the arene, while the magnesium atom acts as a Lewis acid, activating the fluorine atom. nih.gov
Another critical factor is the electronic nature of the fluoroarene substrate. The presence of strong electron-withdrawing groups, such as a nitro group ortho to the fluorine atom, can activate the C-F bond towards nucleophilic attack by the palladium catalyst, facilitating oxidative addition. worktribe.commdpi.com
Computational studies using Density Functional Theory (DFT) have suggested the possibility of multiple competing mechanisms. rsc.org These can include a direct, ligand-assisted oxidative addition to the palladium center or a more complex stepwise C–H → C–F functionalization pathway, where the catalyst is guided to the C-F bond via an initial C-H bond interaction. rsc.org This latter mechanism helps to explain the observed regioselectivity in some systems. rsc.org
Copper-Catalyzed Cross-Coupling
Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to palladium-catalyzed methods. rsc.org These reactions are robust and demonstrate high functional group tolerance, making them attractive for complex molecule synthesis. nih.gov
The copper-catalyzed cross-coupling of aryl Grignard reagents like this compound with alkyl halides is a fundamental transformation for creating alkyl-substituted aromatic compounds. This reaction allows for the formation of a C(sp²)-C(sp³) bond. While much of the recent literature focuses on the coupling of organoboranes with aryl halides, the principles extend to Grignard reagents. rsc.orgrsc.org Inexpensive and readily available copper catalysts can be employed for the coupling of various alkyl groups, including primary and secondary alkyls, with aryl electrophiles. rsc.orgrsc.org The mechanism is generally proposed to involve the formation of an aryl copper intermediate, which then reacts with the alkyl halide. rsc.org Dual catalytic systems, combining copper catalysis with photoredox catalysis, have also been developed to couple alkyl bromides via a radical-based mechanism, overcoming the high barrier for direct oxidative addition of copper to the alkyl halide. princeton.edu
The choice of ligand is crucial for the success of copper-catalyzed cross-coupling reactions. Ligands stabilize the copper catalyst, modulate its reactivity, and prevent catalyst deactivation. A wide variety of ligand classes have been explored to improve reaction efficiency and scope.
Diamine-based ligands, such as N,N'-dimethylethylenediamine, have been instrumental in developing milder reaction conditions for copper-catalyzed C-N and C-O couplings, and these principles are applicable to C-C couplings. nih.gov More recently, specialized ligands have been developed for specific challenges. For instance, 6-hydroxypicolinamides have been identified as effective ligands for the coupling of heteroaryl bromides with amines. lookchem.com The reaction optimization often involves screening different ligands, bases, and solvents. The choice of base, for example, can significantly impact chemoselectivity and reaction rates. lookchem.com In some cases, inexpensive and simple ligands like tricyclohexylphosphine (B42057) (PCy₃) have proven effective, while in others, more complex, multidentate chiral ligands are required to achieve high enantioselectivity in asymmetric couplings. rsc.orgsustech.edu.cn
Table 2: Ligand Systems in Copper-Catalyzed Cross-Coupling
| Ligand Class | Example Ligand | Application | Key Feature | Reference |
|---|---|---|---|---|
| Diamine | N,N'-Dimethylethylenediamine | C-N, C-O Coupling | Enables milder reaction conditions (lower temp, weaker base). | nih.gov |
| Phosphine (B1218219) | Tricyclohexylphosphine (PCy3) | Aryl/Alkylborane Coupling | Inexpensive and suitable for coupling with electron-deficient aryl bromides. | rsc.org |
| Picolinamide | 6-Hydroxypicolinamides | Heteroaryl C-N Coupling | Effective for coupling heteroaryl bromides with primary amines. | lookchem.com |
| Anionic N,N,P-Ligand | Cinchona alkaloid-derived | Enantioconvergent Radical Coupling | Enhances copper's reducing capability and provides enantiocontrol. | sustech.edu.cn |
The synthesis of materials for Organic Light-Emitting Diodes (OLEDs) heavily relies on cross-coupling reactions to construct complex π-conjugated systems. These materials often consist of a core structure with various aryl groups appended to tune the electronic and photophysical properties. Triarylamines and fluorene (B118485) derivatives are common structural motifs in hole-transporting and emissive layers of OLED devices. researchgate.net
While specific examples detailing the use of this compound in copper-catalyzed OLED material synthesis are not prevalent, its potential is clear. The introduction of the 3,5-difluorophenyl group is a well-established strategy in materials science to modulate properties such as electron affinity, ionization potential, and charge transport characteristics. The strong electron-withdrawing nature of the fluorine atoms can lower the HOMO and LUMO energy levels of the molecule, which can lead to improved device stability and efficiency. Given the robustness and cost-effectiveness of copper catalysis, the use of this compound in copper-catalyzed syntheses of novel OLED materials represents a promising area for future development. nih.gov The modular synthesis of such compounds allows for the establishment of structure-property relationships, which is crucial for designing next-generation emitters. nih.gov
Iron-Catalyzed Cross-Coupling
Iron, as an earth-abundant and less toxic metal, presents a cost-effective and sustainable alternative to precious metals like palladium in catalysis. nih.govnih.gov The development of iron-catalyzed cross-coupling reactions has seen a resurgence, with a focus on expanding their scope and understanding the underlying mechanisms. nih.gov
Dicarbofunctionalization of Electron-Rich Alkenes
A significant application of this compound is in the iron-catalyzed three-component dicarbofunctionalization of electron-rich alkenes. nih.govrsc.orgrsc.org This reaction allows for the simultaneous addition of an aryl group and an alkyl or fluoroalkyl group across a double bond, leading to the rapid construction of molecular complexity. nih.govrsc.org Specifically, aryl and alkyl vinyl ethers are utilized as linchpins to couple alkyl or (fluoro)alkyl halides with sp²-hybridized Grignard reagents like this compound. nih.govrsc.orgrsc.org
The reaction is catalyzed by a bisphosphine-iron complex, which has proven effective in promoting the regioselective 1,2-dicarbofunctionalization of these electron-rich alkenes. nih.govrsc.org This method complements existing nickel and dual nickel/photoredox-catalyzed systems. nih.govrsc.org The process is believed to proceed through a radical cross-coupling mechanism. nih.gov
Scope and Limitations in Iron Catalysis
The scope of iron-catalyzed cross-coupling reactions involving aryl Grignard reagents is broad, tolerating a wide range of both electron-rich and electron-deficient nucleophiles. nih.govnsf.gov This includes Grignard reagents with various substituents at the meta and para positions. nih.gov For instance, in the dicarbofunctionalization of unactivated alkenes, both electron-donating and mildly electron-withdrawing aryl Grignard reagents, including this compound, have been successfully employed. nih.govnih.gov
However, there are limitations. A significant challenge in iron-catalyzed cross-coupling is the requirement for N-methyl-2-pyrrolidone (NMP) as a cosolvent in many cases, which is toxic. nih.gov Furthermore, the development of broadly applicable stereoselective methods remains an area of active research. nih.gov While the dicarbofunctionalization of electron-rich alkenes shows promise, extending the methodology to linear and branched alkyl vinyl ethers has seen only modest success. rsc.org Another limitation is that primary and secondary alkyl halides are often not compatible with these transformations due to competing direct cross-coupling reactions. nsf.gov
Nickel-Catalyzed Reactions
Nickel catalysis offers a powerful tool for the formation of carbon-carbon bonds, often exhibiting unique reactivity compared to other transition metals. nih.gov Nickel's high reactivity with aryl halides makes it a prime candidate for developing first-row transition metal-catalyzed processes. nih.gov
Nickel-Catalyzed Arylation of C-H Bonds
Nickel catalysts have been successfully employed for the direct arylation of C-H bonds, a highly desirable transformation that avoids the need for pre-functionalized substrates. nih.govrsc.org While specific examples detailing the use of this compound in the nickel-catalyzed arylation of C-H bonds are not extensively covered in the provided context, the general principles of nickel-catalyzed cross-coupling of aryl Grignard reagents are well-established. nih.gov For instance, nickel-catalyzed Kumada cross-coupling reactions have been developed for the reaction of tertiary alkylmagnesium halides with aryl bromides, demonstrating the catalyst's ability to handle sterically demanding partners. nih.gov The choice of ligand is crucial in these reactions, with N-heterocyclic carbenes (NHCs) and phosphine ligands like NIXANTPHOS showing exceptional reactivity in specific applications. nih.govnih.gov These systems provide a direct route to complex molecules like triarylmethanes from diarylmethanes and aryl halides. nih.govrsc.org
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reaction mechanisms of organometallic compounds, including Grignard reagents. For 3,5-Difluorophenylmagnesium bromide, DFT calculations offer a window into its electronic landscape and the energetic pathways of its reactions.
Prediction of Electronic Properties and Reactivity
DFT calculations are instrumental in predicting the electronic properties that govern the reactivity of this compound. The presence of two fluorine atoms on the phenyl ring significantly influences the electron distribution within the molecule. These fluorine atoms act as strong electron-withdrawing groups, which in turn modulates the nucleophilicity of the carbon atom bonded to magnesium. This effect reduces the electron density at the reactive carbon center, leading to a more moderate nucleophile compared to its non-fluorinated counterpart, while also enhancing the reagent's thermal stability.
Another important aspect elucidated by DFT is the distribution of atomic charges. A Mulliken population analysis, a method for assigning partial charges to individual atoms in a molecule, would be expected to show a significant partial negative charge on the carbon atom directly bonded to the magnesium, confirming its nucleophilic character. The magnesium atom would carry a partial positive charge, and the fluorine atoms would exhibit negative charges, reflecting their high electronegativity. The precise values from such an analysis would provide a quantitative measure of the charge distribution and its impact on reactivity.
Table 1: Predicted Electronic Properties of this compound from DFT Studies
| Property | Predicted Trend | Influence on Reactivity |
| HOMO Energy | Lowered due to fluorine substitution | Modulates nucleophilicity |
| LUMO Energy | Lowered due to fluorine substitution | Affects electrophilic interactions |
| HOMO-LUMO Gap | Potentially altered | Influences overall reactivity and stability |
| Mulliken Charge on C-Mg | Significant negative charge | Confirms nucleophilic character |
| Mulliken Charge on Mg | Significant positive charge | Site for electrophilic coordination |
| Mulliken Charge on F | Negative charge | Reflects high electronegativity |
Mechanistic Elucidation of Transition States
DFT calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transition states. For reactions involving this compound, such as its nucleophilic addition to carbonyl compounds, DFT can model the geometry and energy of the transition state, providing a detailed mechanistic picture.
The general mechanism for a Grignard reaction involves the nucleophilic attack of the carbanionic carbon on the electrophilic carbonyl carbon. Computational modeling, often using software packages like Gaussian or ORCA, can pinpoint the precise arrangement of atoms at the peak of the reaction energy barrier. These calculations would likely reveal a four-centered transition state, involving the magnesium atom coordinating with the carbonyl oxygen, while the nucleophilic carbon forms a new bond with the carbonyl carbon.
The electron-withdrawing nature of the fluorine atoms in this compound would influence the energy of this transition state. While a definitive quantitative analysis is not publicly available, it is plausible that the reduced nucleophilicity of the Grignard reagent would lead to a higher activation energy for the nucleophilic attack compared to non-fluorinated phenylmagnesium bromide. This would be consistent with the observation of its moderated reactivity.
Molecular Modeling and Simulation of Organomagnesium Reactivity
Beyond static DFT calculations, molecular modeling and simulation techniques, particularly molecular dynamics (MD), offer a dynamic perspective on the reactivity of this compound. These methods can simulate the behavior of the Grignard reagent in solution, providing insights into the crucial role of the solvent.
Grignard reagents are known to exist in a complex equilibrium of monomeric, dimeric, and oligomeric species in ethereal solvents like tetrahydrofuran (B95107) (THF). Molecular dynamics simulations can model the interactions between the this compound molecules and the solvent molecules, helping to understand the composition of this equilibrium, known as the Schlenk equilibrium. The solvent molecules coordinate with the magnesium center, stabilizing the reagent and influencing its reactivity. MD simulations can reveal the preferred coordination numbers and geometries of these solvated species.
Furthermore, these simulations can shed light on the dynamics of the reaction process itself. By modeling the approach of the Grignard reagent to a substrate within the solvent cage, researchers can gain a more complete understanding of the factors that control reaction rates and selectivity. For instance, simulations could illustrate how the solvent shell around the magnesium center rearranges to allow for the coordination of the substrate and the subsequent nucleophilic attack. This dynamic view complements the static picture provided by DFT calculations of transition states, offering a more comprehensive model of organomagnesium reactivity.
Advanced Topics and Future Directions
Stereoselective Transformations Facilitated by the Reagent
While specific examples detailing the use of 3,5-Difluorophenylmagnesium bromide in stereoselective transformations are not extensively documented in readily available literature, the potential for such applications is significant. The principles established with similar Grignard reagents in asymmetric synthesis provide a clear roadmap for future research. For instance, the use of chiral ligands in conjunction with metal catalysts is a well-established strategy for achieving high enantioselectivity.
Research has demonstrated that solvents play a critical role in the success of these transformations. The use of 2-Methyltetrahydrofuran (2-MeTHF), a greener alternative to Tetrahydrofuran (B95107) (THF), has proven effective for asymmetric reactions involving sensitive organometallic species. nih.gov Copper-catalyzed highly enantioselective 1,4-additions of Grignard reagents to α,β-unsaturated systems have been successfully carried out in 2-MeTHF, achieving high yields and enantioselectivities. researchgate.net Similarly, iridium-catalyzed enantioselective substitutions of allylic alcohols have been reported in 2-MeTHF, yielding optically pure amines with excellent enantioselectivities (up to 99%). nih.gov These examples strongly suggest that this compound could be a viable nucleophile in analogous catalytic systems to generate chiral molecules containing the 3,5-difluorophenyl moiety.
Green Chemistry Principles in Synthesis and Application
The integration of green chemistry principles into the synthesis and application of organometallic reagents is a paramount goal in modern chemistry. The use of this compound is increasingly aligned with these principles, primarily through the adoption of environmentally benign solvents.
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior, eco-friendly alternative to traditional ether solvents like THF for Grignard reactions. wikipedia.orgspecialchem.com Derived from renewable resources such as corncobs and bagasse, its use is in accordance with the principles of green chemistry. nih.govrsc.org The commercial availability of this compound as a solution in 2-MeTHF underscores this industry trend. thermofisher.com
The advantages of 2-MeTHF over THF are numerous:
Water Miscibility: Unlike THF, which is fully miscible with water, 2-MeTHF has limited water miscibility. wikipedia.orgacs.org This property simplifies aqueous workups, allowing for cleaner phase separations with little tendency to form emulsions and eliminating the need for an additional extraction solvent. specialchem.comacs.org
Higher Boiling Point: With a boiling point of 80.2 °C compared to THF's 65.7 °C, 2-MeTHF allows for reactions to be conducted at higher temperatures. wikipedia.orgspecialchem.com
Stability: The methyl group at the 2-position significantly increases the solvent's chemical stability towards highly basic organometallic reagents, reducing side reactions and allowing for reactions to be run at higher temperatures. nih.gov
Recyclability: 2-MeTHF forms an azeotrope with water, which facilitates its drying and recovery, making it more recyclable and cost-effective in the long run. nih.govacs.org
Table 1: Comparison of Solvent Properties
| Property | 2-Methyltetrahydrofuran (2-MeTHF) | Tetrahydrofuran (THF) |
|---|---|---|
| Boiling Point | 80.2 °C | 65.7 °C |
| Melting Point | -136 °C | -108.4 °C |
| Source | Primarily renewable (from furfural) | Petrochemical |
| Water Solubility | Limited (14.4 g/100 mL at 19.3 °C) | Miscible |
| Key Advantage | Easier workup, cleaner phase separation, higher reaction temperatures, greater stability with bases. specialchem.comacs.org | Strong coordinating ability. |
Flow Chemistry Applications
Flow chemistry, or continuous processing, offers significant advantages in safety, scalability, and control over traditional batch methods, making it an attractive technology for the pharmaceutical and chemical industries. vapourtec.comnih.gov The synthesis and use of reactive intermediates like Grignard reagents are particularly well-suited for flow reactors.
A study on the continuous flow synthesis of the closely related 2,4,5-trifluorobenzoic acid provides a compelling case for the application of this technology to this compound. researchgate.net In this process, an aryl-Grignard reagent (2,4,5-trifluorophenylmagnesium bromide) was generated via a Grignard exchange reaction in a microreactor and immediately reacted with carbon dioxide in a falling film microreactor. researchgate.net This method resulted in a high yield and purity of the final product after a simple workup. researchgate.net
The key benefits of using flow chemistry for such reactions include:
Enhanced Safety: Unstable or hazardous intermediates are generated and consumed in small volumes within the reactor, minimizing the risks associated with their accumulation in batch processes. nih.gov
Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and reproducibility.
Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid mixing and efficient heat exchange, which is crucial for highly exothermic Grignard reactions.
Scalability: Scaling up production is achieved by running the flow process for longer durations or by using multiple reactors in parallel ("scaling out"), which is often more straightforward than scaling up batch reactors.
Table 2: Advantages of Flow Chemistry for Grignard Reactions
| Feature | Benefit |
|---|---|
| Generation of Unstable Intermediates | Safely handle reactive species like Grignard reagents by immediate consumption. nih.gov |
| Gas-Liquid Reactions | Highly efficient mixing (e.g., with CO2) in specialized microreactors. researchgate.net |
| Process Control | Tight control over temperature and residence time leads to higher yields and purity. |
| Automation | Can be coupled with in-line analysis for real-time monitoring and optimization. researchgate.net |
Development of Novel Catalytic Systems
Research into novel catalytic systems involving this compound is proceeding in two main directions: using the Grignard reagent as a building block for new catalysts and developing new catalytic reactions that employ it as a nucleophile.
As a precursor, this compound is used to prepare specialized organometallic complexes. For example, it serves as a key starting material for synthesizing novel copper(I) complexes that function as luminescent guest molecules in the development of advanced organic light-emitting diodes (OLEDs). sigmaaldrich.comsigmaaldrich.com
As a reagent, it can be paired with various transition metal catalysts to facilitate a wide range of transformations. The development of new catalytic cross-coupling reactions (e.g., Suzuki, Negishi, Kumada type) using this reagent would enable the efficient introduction of the 3,5-difluorophenyl group into complex organic molecules, a valuable strategy in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties.
Multicomponent Reactions Featuring this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. While specific MCRs featuring this compound are not yet widely reported, its role as a potent carbon nucleophile makes it an ideal candidate for such transformations.
A hypothetical yet plausible MCR could involve the in-situ formation of an electrophile which is then trapped by the Grignard reagent. For example, the reaction of an aldehyde and a primary or secondary amine could generate an iminium ion intermediate. The subsequent addition of this compound to this electrophilic species would result in the formation of a complex α-amino ether or amine in a single, efficient step. The exploration of such pathways represents a promising future direction for expanding the synthetic utility of this versatile reagent.
Conclusion
Summary of Synthetic Utility and Mechanistic Understanding
3,5-Difluorophenylmagnesium bromide is a valuable and versatile reagent for introducing the 3,5-difluorophenyl group into organic molecules. Its utility is well-established in the synthesis of complex targets for medicinal chemistry, including H3 receptor antagonists and AMPA receptor potentiators, as well as in the development of advanced materials for OLEDs. Mechanistically, its reactions follow the well-understood pathways of nucleophilic addition and transition-metal-catalyzed cross-coupling. Theoretical studies on related systems have provided a deeper understanding of the factors governing the stability and reactivity of fluorinated Grignard reagents, particularly concerning the challenging C-F bond activation.
Persistent Challenges and Opportunities for Future Research
A persistent challenge in the study of this compound is the lack of detailed, publicly available experimental characterization data, such as NMR and IR spectra and crystal structures. While its reactivity is well-documented through its applications, a more fundamental spectroscopic and structural analysis would benefit the scientific community.
Future research opportunities lie in expanding the synthetic scope of this reagent. Investigating its reactivity with a broader range of electrophiles and in novel catalytic systems could uncover new synthetic transformations. Furthermore, detailed mechanistic studies focused specifically on this compound, combining experimental kinetics and computational modeling, could provide a more precise understanding of its reaction pathways and the role of the fluorine substituents in modulating its reactivity. Such studies would not only enhance the utility of this specific reagent but also contribute to the broader understanding of fluorinated organometallics in chemical synthesis.
Q & A
Q. Stability factors :
- Moisture sensitivity : Reacts violently with water; strict anhydrous conditions and inert gas (N₂/Ar) are mandatory .
- Temperature : Prolonged storage at room temperature can lead to decomposition; solutions are best used immediately or stored at low temperatures (-20°C) .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Flammability : Highly flammable (UN2924); avoid sparks, open flames, and static discharge .
- Personal protective equipment (PPE) : Use flame-resistant lab coats, nitrile gloves, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to toxic vapors (e.g., THF decomposition products) .
- Quenching protocol : Slowly add reactions to cold, saturated NH₄Cl solution to neutralize residual reagent .
Advanced: How can reaction conditions be optimized to enhance the yield of cross-coupling reactions involving this compound?
Answer:
- Solvent optimization : 2-MeTHF offers higher boiling points than THF, enabling reactions at elevated temperatures (e.g., 50–60°C) without solvent loss .
- Catalyst selection : Use Pd(dba)₂ or Ni(COD)₂ for Suzuki-Miyaura couplings; ligand choice (e.g., SPhos) improves transmetalation efficiency .
- Stoichiometry : Maintain a 1.2–1.5 molar excess of Grignard reagent to ensure complete electrophile consumption .
- Additive effects : Additives like LiCl enhance reactivity by stabilizing intermediate metal complexes .
Advanced: What analytical techniques are most effective for characterizing products derived from this compound?
Answer:
- NMR spectroscopy :
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas via exact mass analysis (e.g., [M+H]⁺ or [M-Br]⁺ ions) .
- Gas chromatography (GC) : Monitors reaction progress and purity in volatile matrices .
Basic: What are the primary applications of this compound in fluorinated organic synthesis?
Answer:
- Bismuthine synthesis : Reacts with BiCl₃ to form tris(3,5-difluorophenyl)bismuthine, a precursor for catalytic applications (74% yield) .
- Pharmaceutical intermediates : Used in multi-step syntheses of fluorinated quinolones and kinase inhibitors via nucleophilic addition to ketones or esters .
- Ligand preparation : Forms fluorinated aryl-zinc reagents for Negishi coupling to construct trisubstituted olefins .
Advanced: How do steric and electronic effects of the 3,5-difluorophenyl group influence reactivity compared to non-fluorinated analogs?
Answer:
-
Steric hindrance : The 3,5-difluoro substitution creates a linear geometry, reducing steric clash in transition states (e.g., during transmetalation) .
-
Electronic effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the aryl ring, accelerating oxidative addition in cross-couplings.
-
Comparative reactivity :
Compound Reactivity in Suzuki Coupling (Yield) 3,5-Difluorophenyl-MgBr 85–90% Phenyl-MgBr 70–75%
Advanced: What strategies mitigate side reactions like protonolysis or premature quenching in moisture-sensitive reactions?
Answer:
- Strict inert conditions : Use Schlenk lines or gloveboxes with O₂/H₂O levels <1 ppm .
- Pre-dried reagents : Solvents (THF, 2-MeTHF) should be distilled over Na/benzophenone.
- Slow electrophile addition : Prevents local overheating, which can decompose the Grignard reagent .
- In-situ monitoring : FTIR or Raman spectroscopy tracks reaction progress without exposing the mixture to air .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
